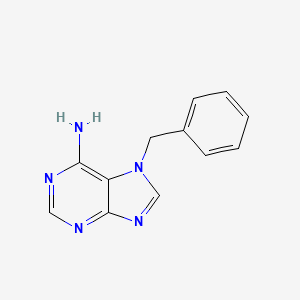

7-Benzyladenine

Beschreibung

Definition and Classification as a Synthetic Aromatic Cytokinin

7-Benzyladenine (7-BAP) is a first-generation synthetic cytokinin, a class of plant hormones that are pivotal in promoting cell division (cytokinesis) in plant roots and shoots. wikipedia.orgclinisciences.com Cytokinins are broadly categorized into two main types: adenine-type and phenylurea-type. This compound falls under the adenine-type cytokinins, which are characterized by an adenine (B156593) structure with a side chain at the N6 position. wikipedia.orgnumberanalytics.com

Specifically, this compound is classified as a synthetic aromatic cytokinin due to the presence of a benzyl (B1604629) group, an aromatic side chain, attached to the N6 position of the purine (B94841) ring. fu-berlin.denih.gov This distinguishes it from naturally occurring cytokinins which typically have an isoprenoid side chain. doraagri.com While structurally similar to the natural cytokinin zeatin, the aromatic side chain in 7-BAP contributes to its stability, making it a popular choice for use in plant tissue culture. fu-berlin.de

Table 1: Classification of this compound

| Category | Classification |

|---|---|

| Hormone Class | Cytokinin wikipedia.orgontosight.ai |

| Origin | Synthetic doraagri.comdoraagri.com |

| Chemical Group | Adenine-type wikipedia.orgnumberanalytics.com |

| Structural Sub-class | Aromatic fu-berlin.denih.gov |

Historical Context of this compound Application in Plant Tissue Culture

The discovery of cytokinins dates back to the 1950s when Folke Skoog, Carlos Miller, and their colleagues identified factors that promote cell division. numberanalytics.comfu-berlin.de The first cytokinin identified was kinetin (B1673648), isolated from autoclaved herring sperm DNA. fu-berlin.dedoraagri.com Following this discovery, numerous other cytokinins were synthesized and studied.

The use of 6-benzylaminopurine (B1666704) (a synonym for this compound) in plant tissue culture was reported more than five decades ago. researchgate.net Its stability and effectiveness in promoting cell division and shoot formation quickly made it a widely used component in various plant tissue culture media, such as Murashige and Skoog (MS) medium. lookchem.comcabidigitallibrary.org Early research demonstrated its ability, often in conjunction with auxins, to induce the formation of callus (a mass of undifferentiated cells) and to regenerate shoots from this callus. clinisciences.comnih.gov The ratio of cytokinin to auxin in the culture medium was found to be a critical factor in determining whether shoots or roots would form. fu-berlin.de

Fundamental Role in Plant Growth and Development

This compound, as a potent cytokinin, plays a multifaceted role in the growth and development of plants. nih.govbtsjournals.com Its primary and most well-known function is the stimulation of cell division and differentiation. numberanalytics.comontosight.aiplantcelltechnology.com This fundamental action underlies many of its other effects on plant morphology and physiology.

Key roles of this compound in plant growth and development include:

Shoot Initiation and Proliferation: It promotes the formation of adventitious shoots and the growth of lateral buds, thereby reducing apical dominance. researchgate.netbtsjournals.comphytohormones.info

Leaf Expansion: 7-BAP can stimulate leaf expansion through cell enlargement. phytohormones.info

Senescence Delay: It can retard the aging process in leaves and other organs by preventing the degradation of chlorophyll (B73375) and proteins. doraagri.combtsjournals.com

Chloroplast Development: It promotes the conversion of etioplasts into chloroplasts by stimulating chlorophyll synthesis. phytohormones.info

Nutrient Mobilization: Cytokinins are involved in directing the flow of nutrients to various plant tissues. doraagri.comdoraagri.com

Research has consistently shown that this compound influences a wide array of developmental processes, from seed germination to fruit development. fu-berlin.debtsjournals.com For instance, in soybean cultivation, it has been instrumental in promoting the growth of robust seedlings and the formation of multiple shoots during in vitro regeneration. researchgate.netbtsjournals.com

Table 2: Key Research Findings on the Role of this compound

| Area of Research | Key Finding |

|---|---|

| Cell Division | Stimulates cell division and differentiation in various plant tissues. numberanalytics.comontosight.ai |

| Shoot Development | Induces adventitious shoot formation and proliferation. researchgate.netbtsjournals.com |

| Apical Dominance | Reduces apical dominance, promoting lateral bud growth. btsjournals.comphytohormones.info |

| Senescence | Delays leaf senescence by preventing chlorophyll and protein loss. doraagri.combtsjournals.com |

| Tissue Culture | A high cytokinin-to-auxin ratio promotes shoot formation in vitro. fu-berlin.de |

Compound Names Mentioned

this compound

6-benzylaminopurine

Zeatin

Kinetin

Auxin

Adenine

Diphenylurea

Isopentenyladenine

Topolins

Gibberellin

Abscisic acid

Indole-3-acetic acid

α-naphthalene acetic acid

2,4-Dichlorophenoxyacetic acid

dihydrozeatin

N6-isopentenyladenine

ortho-topolin

para-topolin

N6-phenylethyladenine

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3691-50-7 |

|---|---|

Molekularformel |

C12H11N5 |

Molekulargewicht |

225.25 g/mol |

IUPAC-Name |

7-benzylpurin-6-amine |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) |

InChI-Schlüssel |

QRQWXKYGJDARPM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC=NC(=C32)N |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action

Cytokinin Receptor Interactions and Signal Transduction

The biological effects of 7-Benzyladenine, like other cytokinins, are initiated through high-affinity interactions with specific receptor proteins. nih.gov In the model plant Arabidopsis thaliana, the cytokinin signal is perceived by three homologous membrane receptors: AHK2, AHK3, and CRE1/AHK4. nih.govbiorxiv.org These receptors are transmembrane proteins with histidine kinase activity. biorxiv.orgresearchgate.net Upon cytokinin binding, the receptors are activated, initiating a multistep phosphorelay signal transduction pathway that ultimately leads to the phosphorylation of transcription factors in the nucleus and subsequent changes in gene expression. biorxiv.org

Ligand Binding Affinity to Specific Cytokinin Receptors (e.g., AHK2, AHK3, CRE1/AHK4 in Arabidopsis thaliana)

Studies on Arabidopsis thaliana have revealed that the three cytokinin receptors, AHK2, AHK3, and CRE1/AHK4, exhibit distinct yet overlapping ligand-binding specificities. frontiersin.orgnih.gov Both AHK2 and CRE1/AHK4 demonstrate a high affinity for cytokinins like trans-zeatin (B1683218) and isopentenyladenine, with a lower affinity for dihydrozeatin. nih.gov In contrast, the AHK3 receptor shows a relatively high affinity for dihydrozeatin and a lower affinity for isopentenyladenine. nih.gov All three receptors can bind cis-zeatin, albeit with low affinity. nih.gov

N6-benzyladenine (BA) and its derivatives are recognized by these receptors. nih.govactanaturae.ru For instance, in vitro binding assays have shown that CRE1/AHK4 interacts with N6-benzyladenine. nih.gov The binding of aromatic cytokinins, such as benzyladenine, to the CRE1/AHK4 receptor has been structurally characterized, demonstrating that these molecules fit within the same binding site as isoprenoid cytokinins. nih.govactanaturae.ru

Research on various N6-benzyladenine derivatives has further elucidated the binding properties. For example, 2-halogenated BA derivatives have been found to bind efficiently to all three Arabidopsis cytokinin receptors. biorxiv.org The table below summarizes the binding affinity of selected BA derivatives to the individual cytokinin receptors in Arabidopsis thaliana.

Table 1: Binding Affinity of Selected N6-Benzyladenine Derivatives to Arabidopsis Cytokinin Receptors

| Compound | AHK2 Affinity | AHK3 Affinity | CRE1/AHK4 Affinity |

| 2-chloro-N6-benzyladenine | High | High | High |

| 2-fluoro-N6-benzyladenine | High | High | High |

| 2-chloro-6-(3-fluorobenzyl)-adenine | High | High | High |

| 6-phenyladenine | High | High | High |

| 8-thio-BA | Low | Low | Low |

| 9-methyl-BA | Low | Appreciable | Low |

This table is a representation of data from multiple studies and is intended for illustrative purposes. biorxiv.org

Receptor Isoform-Specific Binding Properties and Functional Differences

Despite their structural similarities, the cytokinin receptor isoforms in Arabidopsis (AHK2, AHK3, and CRE1/AHK4) display functional differences, which are partly attributed to their distinct ligand specificities and expression patterns. biorxiv.orgmdpi.com AHK2 and CRE1/AHK4 share a more similar ligand preference compared to AHK3. frontiersin.orgmdpi.com This is reflected in their response to various cytokinin analogs.

Studies with chiral N6-benzyladenine derivatives have highlighted these isoform-specific properties. For instance, certain S-enantiomers of N6-benzyladenine derivatives show a strong preference for the AHK3 receptor, acting as AHK3-specific cytokinins. mdpi.com Conversely, the AHK2 and CRE1/AHK4 receptors exhibit low affinity for these particular S-enantiomers. mdpi.com This specificity suggests that subtle structural variations in cytokinin-like molecules can be discerned by the different receptor isoforms, potentially leading to distinct downstream physiological effects.

The introduction of substituents at different positions of the adenine (B156593) ring or the benzyl (B1604629) moiety of N6-benzyladenine can also modulate receptor specificity. Halogenation at the C2 position of the adenine ring, for example, often enhances the activity of the ligand, particularly towards the AHK3 receptor. nih.gov These findings underscore the potential for developing receptor-specific cytokinins or anticytokinins for targeted applications in agriculture and research. nih.govmdpi.com

Activation of Histidine Kinase Activity in Cognate Receptors

The binding of a cytokinin ligand, such as this compound, to its cognate receptor is the initial step that triggers the receptor's intrinsic histidine kinase activity. biorxiv.orgnih.gov Cytokinin receptors are sensor histidine kinases, and ligand binding induces a conformational change that facilitates autophosphorylation on a conserved histidine residue within the kinase domain. biorxiv.orgresearchgate.net This phosphate (B84403) group is then transferred through a multistep phosphorelay system.

While direct studies on the activation of histidine kinase activity specifically by this compound are limited, the general mechanism is well-established for cytokinin receptors. The activation of the receptor is a prerequisite for downstream signaling. nih.gov Studies on various N6-benzyladenine derivatives have shown a correlation between their ability to bind to the receptors and their capacity to activate them in planta. nih.govresearchgate.net For example, derivatives that bind efficiently to the receptors generally exhibit high activity in cytokinin bioassays, which are indicative of receptor activation. biorxiv.org

Influence on Nuclear Shuttling of Transcriptional Factors and Mitotic Gene Expression

Cytokinin signaling ultimately converges on the regulation of gene expression, which is mediated by transcription factors. biorxiv.org A key aspect of this regulation is the control of the subcellular localization of these transcription factors, a process known as nucleocytoplasmic shuttling. nih.gov

Recent research has revealed that cytokinins can promote the nuclear accumulation of specific transcription factors to activate mitotic gene expression. cam.ac.uk For example, cytokinin signaling can trigger the nuclear import of the MYB-domain protein 3R4 (MYB3R4), a transcription factor that activates genes required for mitosis. cam.ac.uk This process is crucial for cytokinin-induced cell proliferation. cam.ac.ukresearchgate.net While this mechanism has been elucidated in the context of general cytokinin action, it is plausible that this compound, as a cytokinin, would exert its influence on cell division through a similar pathway. The regulation of transcription factor localization allows for a rapid and direct response to hormonal signals, linking cytokinin perception at the cell membrane to the control of cell cycle progression in the nucleus. cam.ac.uknih.gov The nuclear pore complex and associated proteins play a critical role in mediating this transport. mdpi.com

Endogenous Metabolism and Biosynthesis Pathways

Conversion to N6-benzyladenosine-5′-monophosphate (BAMP) as a Key Metabolic Step

A crucial step in the metabolism of N6-benzyladenine (BA) in plants is its conversion to the corresponding nucleotide, N6-benzyladenosine-5′-monophosphate (BAMP). nih.govmedchemexpress.com This conversion is a common feature of cytokinin metabolism. nih.gov In Arabidopsis thaliana, BA is rapidly absorbed and primarily converted into BAMP and various glucosides. nih.gov

The enzyme responsible for the direct conversion of BA to BAMP is adenine phosphoribosyltransferase (APRT). nih.gov Studies using Arabidopsis mutants deficient in APRT activity have shown a significant reduction in the conversion of BA to BAMP, confirming the central role of this enzyme in the ribophosphorylation of BA. nih.gov The formation of BAMP is considered a key metabolic step, as cytokinin nucleotides are often regarded as the intracellularly active forms or precursors to other active forms. theses.cz

Enzymatic Conversion by Adenine Phosphoribosyltransferase (APRT) to Nucleotide Form

The conversion of this compound (7-BA) into its nucleotide form is a critical step in its metabolic pathway within plant cells, primarily catalyzed by the enzyme adenine phosphoribosyltransferase (APRT). This process, known as ribophosphorylation, is a general feature of cytokinin metabolism. nih.gov In Arabidopsis thaliana, APRT is recognized as the principal enzyme responsible for converting the free base form of cytokinins, like 7-BA, into their corresponding riboside-5'-monophosphates. nih.govuniprot.org

Studies using a mutant of Arabidopsis thaliana deficient in APRT activity have demonstrated a significant reduction in the conversion of 7-BA to its nucleotide form, N6-benzyladenosine-5'-monophosphate (BAMP). nih.gov While the mutant plantlets still absorbed 7-BA, the formation of BAMP was severely impaired, confirming the central role of APRT in this metabolic step. nih.gov Interestingly, the formation of BAMP from N6-benzyladenosine was not affected in the mutant, indicating that the pathway for converting the riboside form to the nucleotide is distinct. nih.gov

Further analysis through nondenaturing isoelectric focusing of leaf extracts from wild-type A. thaliana showed that the enzymatic activities for metabolizing both adenine and 7-BA into their nucleotide forms share the same apparent isoelectric point. These activities were absent in the APRT-deficient mutants. nih.gov This provides strong evidence that APRT is the key enzyme for the phosphoribosylation of 7-BA in this plant species. nih.gov The conversion to the nucleotide form is generally considered a step towards inactivation or transport. uniprot.org

| Parameter | Value | Species/Conditions | Reference |

| Enzyme | Adenine Phosphoribosyltransferase (APRT) | Arabidopsis thaliana | nih.govuniprot.org |

| Substrate | This compound (BA) | Arabidopsis thaliana | nih.govuniprot.org |

| Product | N6-benzyladenosine-5'-monophosphate (BAMP) | Arabidopsis thaliana | nih.gov |

| Kinetic Parameter (KM for Benzyladenine) | 2400 µM | Arabidopsis thaliana (at pH 7.4, 37°C) | uniprot.org |

| Kinetic Parameter (Vmax for Benzyladenine) | 1.5 µmol/min/mg | Arabidopsis thaliana (at pH 7.4, 37°C) | uniprot.org |

| Conversion Rate (in vitro) | 1.87% | Thermus thermophilus HB27 (at 24h, 75°C) | d-nb.infobeilstein-journals.org |

Formation of Inactive Glucosides (e.g., BA 7- and 9-glucosides)

A significant metabolic fate of this compound in many plant systems is its conversion into inactive glucoside conjugates. cas.cz This process, known as N-glucosylation, primarily results in the formation of this compound-7-glucoside (BA 7-G) and this compound-9-glucoside (BA 9-G). cas.czru.nl These glucosides are generally considered to be stable and biologically inactive forms of the cytokinin, representing a mechanism for deactivation and storage. ru.nlnih.gov

In radish cotyledons, for instance, exogenously applied 7-BA is readily converted to both BA 7-G and BA 9-G. researchgate.net The formation of these N-glucosides is considered a deactivation process. researchgate.net Two distinct enzyme activities have been identified in radish cotyledons that catalyze the formation of these glucosides from 7-BA, utilizing UDP-glucose as the glucose donor. annualreviews.org One enzyme produces the 7- and 9-glucosides in a ratio of approximately 1.5, while the other produces them in a ratio of about 10.5. annualreviews.org

The longevity of N7-glucosides in plant cells is attributed to their resistance to enzymes that would otherwise cleave the side chain of the cytokinin molecule. nih.gov While traditionally viewed as terminal deactivation products, some studies have shown that conversion back to the active free base can occur. For example, the conversion of BA-N7G back to its base form has been observed in tobacco cells. nih.gov However, the enzymes responsible for the hydrolysis of these N-glucosides have not been definitively identified in all plant systems. nih.gov

| Glucoside | Formation | Biological Activity | Plant System Example | Reference |

| This compound-7-glucoside (BA 7-G) | N-glucosylation | Generally inactive | Radish, Tobacco | cas.czru.nlresearchgate.net |

| This compound-9-glucoside (BA 9-G) | N-glucosylation | Generally inactive | Radish, Tobacco | cas.czru.nlresearchgate.net |

| This compound-3-glucoside (BA 3-G) | N-glucosylation | Less common, generally inactive | Radish | cas.czannualreviews.org |

Metabolic Transformations and Fate in Various Plant Systems (e.g., Arabidopsis thaliana, Pinus radiata)

The metabolic fate of this compound varies between different plant species and tissues. Upon absorption, it is typically converted into a range of metabolites, including its nucleotide, riboside, and various glucosides.

In Arabidopsis thaliana, exogenously supplied 7-BA is rapidly absorbed and primarily metabolized into N6-benzyladenosine-5'-monophosphate (BAMP), as well as the 7- and 9-glucosides. nih.gov The conversion to BAMP is a key step, as highlighted by the impaired metabolism in APRT-deficient mutants. nih.gov

In the conifer Pinus radiata, the metabolism of 7-BA is integral to processes like the reinvigoration of mature buds in vitro. oup.comoup.com When mature buds are cultured with 7-BA, it is converted into several metabolites. The major metabolites identified are this compound (BA), its riboside (BAR), and a novel cytokinin, 6-benzylamino-9-glucopyranosylribosyl-purine (BARG), with BARG being the most abundant. oup.comoup.com Lower levels of benzyladenine-9-glucoside (BA9G) and the benzyladenine nucleotide (BANT) were also detected. oup.comoup.com This metabolic profile in vitro mirrors the cytokinin pathways observed in field-grown trees, suggesting that this in vitro system is a reliable model for studying maturation and reinvigoration processes. oup.com The presence of 7-BA in the culture medium also influences the levels of endogenous cytokinins. oup.com

| Plant System | Major Metabolites of this compound | Key Metabolic Process | Reference |

| Arabidopsis thaliana | N6-benzyladenosine-5'-monophosphate (BAMP), BA 7-glucoside, BA 9-glucoside | Phosphoribosylation by APRT, N-glucosylation | nih.gov |

| Pinus radiata (in vitro buds) | 6-benzylamino-9-glucopyranosylribosyl-purine (BARG), this compound riboside (BAR), this compound (BA) | Glucosylation of the riboside, ribosylation | oup.comoup.com |

| Radish (cotyledons) | BA 7-glucoside, BA 9-glucoside | N-glucosylation | cas.czresearchgate.net |

Impact on Broader Plant Metabolic Processes, including Volatile Organic Compound Synthesis

The application of this compound can have a significant impact on broader plant metabolic processes, including the synthesis of volatile organic compounds (VOCs), which are crucial for plant aroma and defense.

In a study on two rose varieties, Hybrid Tea and Floribunda, the application of 7-BA was shown to enhance the production of VOCs. mdpi.com Gas chromatography analysis revealed that treatment with 7-BA led to the detection of a large number of VOCs, with 81 compounds identified in total. mdpi.com The application of 7-BA resulted in a significant increase in the peak areas and emission of volatile compounds from the rose flowers. mdpi.com Notably, the production of four commercially important aroma compounds—cis-muurola-4(141)5-diene, y-candinene, y-muurolene, and prenyl acetate (B1210297)—was significantly increased compared to control plants. mdpi.com This demonstrates that 7-BA can be utilized to enhance the aromatic value of floricultural species. mdpi.com

The influence of 7-BA on VOC production has also been observed in other aromatic plants. For example, treating Lantana camara L. with 7-BA increased the production of VOCs. mdpi.com These findings suggest that 7-BA, as a plant growth regulator, can modulate the metabolic pathways leading to the synthesis of these important secondary metabolites. mdpi.comresearchgate.net

| Plant Species | Effect of this compound | Significantly Increased Volatile Organic Compounds | Reference |

| Rose (Hybrid Tea and Floribunda) | Increased production and emission of VOCs | cis-muurola-4(141)5-diene, y-candinene, y-muurolene, prenyl acetate | mdpi.com |

| Lantana camara L. | Increased VOC production | Not specified | mdpi.com |

Gene Expression and Transcriptional Regulation

Induction of Transcriptomic Alterations in Plant Tissues

This compound has been shown to induce significant transcriptomic alterations in plant tissues. nih.gov Microarray analysis in Arabidopsis thaliana leaves revealed that treatment with 7-BA caused substantial changes in gene expression compared to control treatments. nih.gov These transcriptomic changes were more pronounced than those induced by another cytokinin, kinetin (B1673648). nih.gov

The data indicated that 7-BA treatment led to both the upregulation and downregulation of a considerable number of genes. nih.gov The magnitude of these changes in gene expression was also greater following 7-BA application. nih.gov This suggests that 7-BA can act as a potent regulator of gene expression, influencing a wide array of cellular processes through the modulation of the plant's transcriptome. nih.govplos.org The specific genes affected are often involved in various aspects of plant growth, development, and stress responses. nih.govpreprints.org

| Plant | Treatment | Outcome | Method | Reference |

| Arabidopsis thaliana | This compound (leaf brushing) | Significant transcriptomic alterations (up- and down-regulation of genes) | Agilent Arabidopsis (V4) Gene Expression Microarray | nih.gov |

Regulation of Genes Associated with Cell Division and Differentiation

This compound plays a crucial role in regulating the expression of genes that are fundamental to cell division and differentiation. nih.govtechscience.com As a cytokinin, it influences the cell cycle, particularly the transitions from the G1 to S phase and G2 to M phase. nih.govtechscience.com This regulation is achieved by modulating the expression of key cell cycle genes.

In human fibroblasts, this compound and its derivatives have been shown to influence the expression of the CYCD3 gene, which encodes a D-type cyclin. nih.gov D-type cyclins are essential for the G1/S transition of the cell cycle. nih.gov In plants, cytokinins are known to promote cell division by activating genes that encode proteins required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). techscience.com

In Pinus radiata, the presence of 7-BA in the culture medium inhibits the development of secondary needle primordia and promotes the formation of primary needles, a characteristic of the juvenile phase. oup.comoup.com This "rejuvenation" of fascicle meristems is a clear indication of 7-BA's ability to influence cell differentiation programs. oup.comoup.com Similarly, in Pinus pinea, 7-BA treatment is used to induce adventitious caulogenesis (shoot formation) from cotyledons, a process that inherently involves the regulation of genes related to cell division and the establishment of new meristems. nih.gov This process is associated with changes in the expression of genes like WUSCHEL (WUS) and certain KNOX genes, which are master regulators of meristem identity and function. nih.gov

| Gene/Process | Role | Organism/System | Effect of this compound | Reference |

| CYCD3 (encodes D-type cyclin) | G1/S cell cycle transition | Human fibroblasts | Influences expression | nih.gov |

| Cell Cycle Genes (general) | Cell division | Plants | Activation of cyclins and CDKs | techscience.com |

| Meristem Development | Differentiation and organogenesis | Pinus radiata | Promotes juvenile characteristics | oup.comoup.com |

| Adventitious Caulogenesis | De novo shoot formation | Pinus pinea | Induction of the process | nih.gov |

| WUS, KNOX genes | Meristem identity and function | Pinus pinea | Expression is modulated during BA-induced organogenesis | nih.gov |

Cross-Influence on Gene Expression Related to Other Phytohormone Metabolism and Transport

This compound (7-BA), a synthetic cytokinin, plays a pivotal role in a plant's developmental processes, not in isolation, but through a complex network of interactions with other phytohormone signaling pathways. This interplay, or crosstalk, often occurs at the level of gene expression, where 7-BA can modulate the transcription of genes involved in the biosynthesis, degradation, and transport of other key plant hormones such as auxins, gibberellins (B7789140) (GA), abscisic acid (ABA), and ethylene (B1197577). This regulation allows the plant to coordinate diverse physiological responses, from growth and development to stress adaptation.

Research in Arabidopsis has demonstrated that benzyladenine treatments significantly alter the expression of a large number of genes, many of which are related to other hormone pathways. nih.govmdpi.com This cross-influence is crucial for maintaining hormonal homeostasis and orchestrating unified developmental outcomes.

Interaction with Gibberellin (GA) Signaling

Benzyladenine has a notable effect on the genetic machinery of gibberellin metabolism. In a comparative transcriptome analysis of Jatropha curcas axillary buds, treatment with 6-benzyladenine (BA) was found to significantly upregulate the expression of GA biosynthesis genes, including JcGA20oxs and JcGA3ox1. nih.gov Concurrently, BA treatment led to the downregulation of genes responsible for GA degradation, specifically JcGA2oxs. nih.gov This indicates that BA actively promotes the accumulation of bioactive gibberellins by modulating the expression of key metabolic genes. Further studies in Arabidopsis have shown that both BA and kinetin treatments can upregulate a gibberellin oxidase gene (AT4G25420) and a gibberellin-regulated gene (AT2G14900). mdpi.com The coordinated application of BA and gibberellic acids (GA4+7) in apples was also found to enhance the innate developmental program by affecting gene clusters related to cell-wall synthesis and GA signaling. nih.gov

Table 1: Influence of Benzyladenine on Gene Expression Related to Gibberellin Metabolism

| Gene/Gene Family | Organism | Effect of Benzyladenine Treatment | Reference |

|---|---|---|---|

| JcGA20oxs, JcGA3ox1 | Jatropha curcas | Upregulated | nih.gov |

| JcGA2oxs | Jatropha curcas | Downregulated | nih.gov |

| Gibberellin oxidase (AT4G25420) | Arabidopsis thaliana | Upregulated | mdpi.com |

Interaction with Auxin Signaling

The balance between cytokinin and auxin is fundamental to plant morphogenesis. Benzyladenine influences this balance by affecting the expression of auxin-responsive genes. In Arabidopsis, BA treatment was observed to upregulate three SMALL AUXIN UPREGULATED (SAUR)-like auxin-responsive genes (AT4G34770, AT4G34790, AT3G03820). mdpi.com These genes are part of a large family known to be involved in cell elongation and other auxin-mediated growth processes. The interaction is complex; while cytokinins can promote the expression of some auxin-responsive genes, they can also act antagonistically. For instance, in mungbean hypocotyls, BA and the auxin indole-3-acetic acid (IAA) both inhibit the ethylene-regulated expression of certain genes. oup.com In soybean, roots engineered to be hypersensitive to auxin showed hyposensitivity to the cytokinin 6-benzylaminopurine (B1666704) (BAP). oup.com

Table 2: Influence of Benzyladenine on Gene Expression Related to Auxin Signaling

| Gene/Gene Family | Organism | Effect of Benzyladenine Treatment | Reference |

|---|---|---|---|

| SAUR-like genes (AT4G34770) | Arabidopsis thaliana | Upregulated | mdpi.com |

| SAUR-like genes (AT4G34790) | Arabidopsis thaliana | Upregulated | mdpi.com |

Interaction with Ethylene Signaling

Benzyladenine can modulate ethylene biosynthesis and signaling by regulating the expression of key enzymes in the ethylene production pathway. In mungbean hypocotyls, BA treatment moderately promoted ethylene production and influenced the expression of VR-ACO1 (ACC oxidase) and VR-ACS1 (ACC synthase) genes. oup.com In Arabidopsis, BA treatment led to the downregulation of two ethylene-responsive transcription factors (AT2G20880, AT1G22810). mdpi.com This suggests that while BA can promote ethylene production in some contexts, it can also suppress parts of the ethylene response pathway, highlighting a complex regulatory relationship. In mango fruits, 6-benzylaminopurine has been shown to inhibit the activity of ACC synthase and ACC oxidase, thereby reducing ethylene production and delaying ripening. maxapress.com

Table 3: Influence of Benzyladenine on Gene Expression Related to Ethylene Signaling

| Gene/Gene Family | Organism | Effect of Benzyladenine Treatment | Reference |

|---|---|---|---|

| VR-ACO1, VR-ACS1 | Mungbean (Vigna radiata) | Expression influenced | oup.com |

| Ethylene-responsive transcription factor (AT2G20880) | Arabidopsis thaliana | Downregulated | mdpi.com |

Interaction with Abscisic Acid (ABA) Signaling

Benzyladenine and Abscisic Acid (ABA) often exhibit an antagonistic relationship in controlling plant processes like senescence and stress responses. This antagonism is reflected at the level of gene expression. In barley leaves, BA was found to counteract the repressive effects of ABA on the transcription of chloroplast genes. oup.com Similarly, BA enhances the accumulation of nitrate (B79036) reductase mRNA, a process that is suppressed by ABA, indicating that their interaction occurs, at least in part, at the transcriptional level. nih.gov A study in Arabidopsis further revealed that BA treatment, along with kinetin, downregulated an abscisic acid receptor gene (AT5G05440), which could reduce the plant's sensitivity to ABA. mdpi.com

Table 4: Influence of Benzyladenine on Gene Expression Related to Abscisic Acid Signaling

| Gene/Gene Family | Organism | Effect of Benzyladenine Treatment | Reference |

|---|---|---|---|

| Chloroplast genes | Barley (Hordeum vulgare) | Counteracts ABA-induced repression | oup.com |

| Nitrate Reductase mRNA | Barley (Hordeum vulgare) | Enhances accumulation (antagonistic to ABA) | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 7-BA |

| 6-Benzyladenine / Benzylaminopurine | BA / BAP |

| Abscisic Acid | ABA |

| Gibberellic Acid | GA |

| Indole-3-acetic acid | IAA |

| Kinetin |

Physiological Responses and Developmental Roles in Planta

Regulation of Cell Proliferation and Organogenesis

7-Benzyladenine is fundamentally involved in the control of cell cycle progression and the subsequent formation of plant organs, a process known as organogenesis. btsjournals.complantcelltechnology.com Its application in plant tissue culture is a testament to its efficacy in stimulating cell division and directing developmental pathways toward shoot formation. ontosight.airesearchgate.net

As a cytokinin, this compound (BA) is a potent stimulator of cell division, or cytokinesis, in plants. btsjournals.comcabidigitallibrary.org This function is crucial for plant growth and development. nih.gov The hormone is integral to the regulation of the cell cycle, promoting the transition between its phases. hep.com.cn Research indicates that cytokinins like BA are central regulators of plant growth, influencing physiological processes by promoting cell division and tissue growth. nih.govserbiosoc.org.rs

The mechanism of action involves the upregulation of specific genes that drive the cell cycle forward. For instance, treatment with cytokinins can lead to the upregulation of D-type cyclins (CycD3), which are key regulatory proteins at the G1 checkpoint of the cell cycle. hep.com.cn Furthermore, BA treatment has been shown to shorten the duration of the S-phase (the DNA synthesis phase) by recruiting latent origins of DNA replication. hep.com.cn In plant tissue culture, BA is widely used to trigger cell division, which is a fundamental process for tissue growth and regeneration. cabidigitallibrary.orgfrontiersin.org The presence of BA can activate RNA synthesis and stimulate the activity of proteins and enzymes involved in cell proliferation. frontiersin.org

This compound plays a critical role in directing undifferentiated cells (callus) to form shoots, a process termed shoot organogenesis. btsjournals.comresearchgate.netresearchgate.net This morphogenic process is largely controlled by the balance between auxins and cytokinins. slideshare.net The classic findings of Skoog and Miller demonstrated that a low auxin-to-cytokinin ratio (i.e., a relatively higher concentration of cytokinin like BA) promotes the development of shoots from callus tissue. slideshare.net

This principle is widely applied in plant biotechnology for the in vitro regeneration of plants. btsjournals.com For example, in soybean (Glycine max), BA is a key player in promoting the formation of adventitious multiple shoots from explants. btsjournals.comresearchgate.net Similarly, in the ornamental plant Aeschynanthus pulcher, a combination of the cytokinin thidiazuron (B128349) (TDZ) and BA with an auxin was found to be optimal for shoot regeneration. mdpi.com In the medicinal herb Corydalis saxicola, BA was instrumental in inducing adventitious shoots from leaf explants. researchgate.net The hormone is believed to commit cells to a shoot production developmental pathway. btsjournals.com this compound is involved in cell differentiation, shaping the structures of the plant and promoting the formation of new organs like shoots. plantcelltechnology.comfrontiersin.org

One of the most distinct effects of this compound is its ability to induce bud formation in specific cell types, most notably the caulonema cells of moss protonemata. nih.govufu.br Moss protonema, a filamentous structure that develops from a spore, provides a simple and effective system for studying hormone-induced differentiation. annualreviews.org

Application of cytokinins like BA to moss protonemata of the appropriate physiological age triggers the formation of buds on these specialized caulonema cells. nih.gov Autoradiographic studies using labeled BA have shown a significant accumulation of the hormone in the target caulonema cells that are actively forming buds, as well as in the buds themselves. nih.gov This suggests the presence of specific binding sites in these responsive cells. nih.gov The process is not a simple "trigger" event; the continued presence of the cytokinin is required for a critical period until the differentiation into a bud is stabilized. nih.govannualreviews.org If the hormone is removed prematurely, the developing buds can revert to protonemal filaments. nih.govannualreviews.org This specific and sensitive response has been utilized to develop bioassays for detecting cytokinin activity. annualreviews.orgpbsociety.org.pl

Shoot, Stem, and Root Architecture Modulation

A hallmark effect of this compound and other cytokinins is the promotion of lateral bud development and branching. ashs.orgisa-arbor.com This is achieved by disrupting apical dominance, a phenomenon where the central, terminal bud of a plant grows more strongly while inhibiting the growth of other lateral buds. btsjournals.comashs.org By increasing the cytokinin-to-auxin ratio, BA releases these lateral buds from inhibition, leading to a bushier, more branched plant architecture. ashs.orghst-j.org

This effect has been documented across a wide range of plants. In herbaceous perennials such as Agastache, Gaura, and Lavandula, BA applications increased the number of lateral or basal branches. ashs.org In apple trees, BA treatments were effective in inducing more lateral branches, improving the tree's architecture for fruit production. embrapa.br Studies on Gaura lindheimeri cuttings showed that higher concentrations of BA led to a significantly increased number and length of axillary shoots. bibliotekanauki.plresearchgate.net Similarly, foliar sprays of BA on Scotch pine trees promoted the development of fascicular buds, which can lead to increased lateral branching. isa-arbor.com In Fuchsia hybrida cuttings, BA stimulated the outgrowth of axillary shoots. pbsociety.org.pl However, the effects can be dependent on concentration and application timing, and in some cases, may not persist throughout the plant's entire growth cycle. ashs.orgashs.org

Data Tables

Table 1: Effect of Benzyladenine (BA) on Crown Bud Formation in Hosta Taxa

| Hosta Taxon | BA Concentration (mg·L⁻¹) | Growth Stage at Application | Mean Number of Crown Buds | Fold Increase vs. Control |

| H. yingeri | 0 (Control) | Late | 1.0 | - |

| H. yingeri | 1,000 | Late | 4.8 | 4.8 |

| H. yingeri | 3,000 | Late | 4.8 | 4.8 |

| H. minor f. alba | 0 (Control) | Late | 1.7 | - |

| H. minor f. alba | 1,000 | Late | 4.8 | 2.8 |

| H. minor f. alba | 3,000 | Late | 4.8 | 2.8 |

| Data derived from a study on the influence of BA on crown bud formation. hst-j.org |

Table 2: Effect of Benzyladenine (BA) on Branching in Herbaceous Perennials (Liners)

| Plant Species | BA Treatment | Mean Number of Lateral Branches |

| Agastache 'Purple Haze' | Control (0 mg·L⁻¹) | 2.3 |

| Agastache 'Purple Haze' | 1 x 300 mg·L⁻¹ | 4.4 |

| Agastache 'Purple Haze' | 2 x 300 mg·L⁻¹ | 4.6 |

| Agastache 'Purple Haze' | 1 x 600 mg·L⁻¹ | 4.7 |

| Gaura lindheimeri 'Siskiyou Pink' | Control (0 mg·L⁻¹) | 0.0 |

| Gaura lindheimeri 'Siskiyou Pink' | 1 x 300 mg·L⁻¹ | 0.9 |

| Gaura lindheimeri 'Siskiyou Pink' | 2 x 300 mg·L⁻¹ | 1.0 |

| Gaura lindheimeri 'Siskiyou Pink' | 1 x 600 mg·L⁻¹ | 0.9 |

| Data reflects measurements taken 3-4 weeks after initial treatment. ashs.org |

Table 3: Effect of Benzyladenine (BA) on Axillary Shoot Formation in Gaura lindheimeri Cuttings

| BA Concentration (g·dm⁻³) | Mean Number of Axillary Shoots per Cutting |

| 0 (Control) | 0.8 |

| 0.02 | 1.1 |

| 0.1 | 2.8 |

| 0.5 | 3.5 |

| 1.0 | 3.6 |

| 2.0 | 4.0 |

| Data shows that concentrations of 0.1 g·dm⁻³ and higher significantly increased the number of axillary shoots. bibliotekanauki.plresearchgate.net |

Regulation of Apical, Lateral, and Intercalary Meristematic Activities

This compound, as a cytokinin, is instrumental in regulating the activities of apical, lateral, and intercalary meristems, which are crucial for shoot growth. frontiersin.org Meristems are regions of undifferentiated cells in plants where growth occurs. unacademy.com The shoot apical meristem (SAM) is responsible for the generation of all above-ground organs. nih.gov

The application of this compound has been shown to stimulate the outgrowth of axillary shoots, a process controlled by lateral meristems. researchgate.netresearchgate.net In Dracaena marginata, for example, treatment with this compound in combination with gibberellic acid significantly increased the number of branches per plant. ekb.eg

Differential Effects on Root Development, including Inhibition in Certain Species

While this compound promotes shoot growth, its effect on root development can be inhibitory in certain plant species. biorxiv.org This inhibitory effect is a well-documented characteristic of cytokinins. researchgate.net

For instance, in Arabidopsis seedlings, 7-BA has been observed to reduce root growth. ashs.org Similarly, studies on Sedum leaf cuttings and Fuchsia hybrida cuttings have demonstrated that the application of this compound leads to reduced root growth and inhibited rhizogenesis (root formation). researchgate.netashs.org In a study on herbaceous perennial liners, several species, including Agastache 'Purple Haze' and Leucanthemum ×superbum 'Snowcap', showed a significant decrease in root dry weight, surface area, and volume following treatment with 7-BA. ashs.org

However, the effect of this compound on root growth is not universally inhibitory. In some cases, it has been reported to have no effect on the root growth of treated plants. ashs.org For example, in Gaura lindheimeri, 7-BA treatment did not significantly affect root dry weight, root surface area, or root volume. ashs.org Interestingly, one study on Gaura lindheimeri cuttings found that a specific low concentration of 7-BA actually favored root formation. researchgate.net

Senescence Delay and Nutrient Partitioning

Retardation of Leaf and Tissue Senescence

This compound is highly effective in delaying the senescence, or aging, of leaves and other plant tissues. mdpi.comnih.govntu.edu.tw This effect has been observed in both attached and detached leaves. mdpi.comnih.gov The application of 7-BA helps maintain higher levels of chlorophyll (B73375), protein, and RNA, which are typically lost during senescence. nih.govntu.edu.tw

In bean plants, the application of this compound to the primary leaves delayed senescence not only in the treated leaves but also in the entire shoot. nih.gov Similarly, in postharvest Chinese flowering cabbage, 7-BA treatment effectively delayed leaf yellowing and maintained the quality of the vegetable during storage. nih.govresearchgate.net Studies on tobacco plants have also shown that 7-BA is more efficient in retarding chlorophyll degradation compared to another cytokinin, kinetin (B1673648). mdpi.comnih.gov

The mechanism behind this anti-senescence effect involves the inhibition of destructive enzymes and the maintenance of cellular integrity. ntu.edu.tw

Impact on Chlorophyll Degradation and Mitigation of Oxidative Cell Damage

A key aspect of this compound's ability to delay senescence is its impact on chlorophyll degradation. mdpi.commdpi.com It effectively retards the breakdown of chlorophyll, which is responsible for the green color of leaves. ntu.edu.twmdpi.com

In Chinese flowering cabbage, postharvest treatment with 7-BA significantly inhibited the expression of genes involved in chlorophyll catabolism, such as BrPAO, BrPPH, BrSGR1, BrNYC1, and BrRCCR. nih.govmdpi.com This suppression of chlorophyll-degrading genes helps maintain the greenness and photosynthetic capacity of the leaves. nih.gov

Furthermore, this compound helps mitigate oxidative cell damage. mdpi.comnih.gov Oxidative stress, caused by the accumulation of reactive oxygen species (ROS), is a major contributor to senescence and cell deterioration. nih.govmdpi.com 7-BA treatment has been shown to enhance the antioxidant capacity of plant tissues by upregulating the expression of antioxidant genes and increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.govmdpi.com In maize leaves, pretreatment with 7-BA protected against the toxic effects of the herbicide paraquat, an inducer of oxidative stress, by retarding the decrease in chlorophyll and carotenoid content. d-nb.info

Influence on Nutrient Assembly and Transport to Actively Growing Plant Parts

This compound plays a crucial role in nutrient mobilization and partitioning, directing nutrients to actively growing parts of the plant. mdpi.comacademicjournals.orgphytojournal.com This phenomenon, known as cytokinin-induced nutrient mobilization, involves the movement of nutrients from their site of production or storage to areas of utilization, such as developing leaves and fruits. academicjournals.org

In morula trees, the application of 7-BA led to a significant increase in the mineral content of both leaves and fruits. academicjournals.org Specifically, the levels of nitrogen, phosphorus, potassium, calcium, and magnesium were elevated in treated trees. academicjournals.org Potassium, in particular, is important for osmoregulation and the translocation of nutrients into plant cells. academicjournals.org

Reproductive Development and Yield Enhancement

This compound has been shown to have a significant impact on the reproductive development of various crops, leading to enhanced yields. frontiersin.orgphytojournal.com Its application can influence floral development, fruit set, and ultimately, the final seed or fruit yield. fupress.netcas.cn

In the biofuel plant Jatropha curcas, for example, the exogenous application of 7-BA dramatically increased the total number of flowers per inflorescence. cas.cn It also induced the formation of bisexual flowers and increased the ratio of female to male flowers, resulting in a substantial increase in fruit number and seed yield. cas.cn

The positive effects of this compound on yield are often attributed to its role in increasing the "sink strength" of reproductive organs, ensuring a better supply of assimilates for their development. phytojournal.com

Data Tables

Table 1: Effect of this compound on Root Development in Herbaceous Perennials

| Plant Species | BA Treatment Effect on Root Growth | Reference |

| Agastache 'Purple Haze' | Decreased root growth | ashs.org |

| Leucanthemum ×superbum 'Snowcap' | Decreased root dry weight, surface area, and volume | ashs.org |

| Gaura lindheimeri | No significant effect on root growth | ashs.org |

| Fuchsia hybrida | Inhibited rhizogenesis | researchgate.net |

| Sedum | Reduced root growth | ashs.org |

Table 2: Impact of this compound on Yield-Related Parameters in Jatropha curcas

| Parameter | Control | BA Treatment (160 mg/L) | Reference |

| Flowers per inflorescence | 215 | 784 | cas.cn |

| Fruit number | - | 4.5-fold increase | cas.cn |

| Final seed yield | - | 3.3-fold increase | cas.cn |

| Seed oil content | 31.7% | 34.8% | cas.cn |

Promotion of Flowering and Fruiting Processes

This compound, a synthetic cytokinin, plays a significant role in influencing the transition from vegetative growth to the reproductive phase in various plant species. Its application has been shown to promote flowering and subsequent fruiting, which is critical for improving yield in several agricultural and horticultural crops.

In Jatropha curcas, a biofuel plant, the application of this compound has been demonstrated to significantly increase the total number of flowers per inflorescence. cas.cn This effect is attributed to the ability of cytokinins to regulate activity in the inflorescence meristem. cropj.com Studies on Doritaenopsis and Phalaenopsis orchids have also shown that treatment with this compound can lead to earlier flowering and an increase in the number of inflorescences and flowers per plant. researchgate.net Similarly, in Manzanillo olive trees, foliar application of this compound has resulted in a significant increase in flowering characteristics. idosi.org

The promotion of flowering by this compound is often linked to its influence on hormone balance within the plant. For instance, in some orchid species, this compound promotes flowering, while other hormones may have an antagonistic effect. researchgate.net The conversion of tendrils into inflorescences in grapevines by cytokinin application further illustrates the profound effect of these compounds on reproductive development. cas.cn

Increased Flower Number and Inflorescence Meristem Activity

The application of this compound has been consistently shown to increase the number of flowers in a variety of plant species, an effect largely attributed to its stimulation of inflorescence meristem activity. The inflorescence meristem is a group of actively dividing cells that gives rise to flowers, and its activity level is a key determinant of the total number of flowers produced.

In Jatropha curcas, treatment with this compound led to a significant increase in the total number of flowers per inflorescence, with one study reporting a 3.6-fold increase. cas.cn This was accompanied by an increase in the female-to-male flower ratio, further contributing to the potential for higher seed yield. cas.cn Research using transcriptome analysis of Jatropha inflorescence meristems treated with this compound revealed differentially expressed genes involved in cytokinin biosynthesis, metabolism, and signaling, as well as flower development and cell division. nih.gov This provides molecular evidence for the role of this compound in modulating the genetic pathways that control flower production.

Similar effects have been observed in other species. For example, in orchids like Dendrobium, this compound application enhanced the number of flower buds on inflorescences. cropj.com In Arabidopsis, cytokinin treatment is correlated with early flowering and an increased number of flowers. nih.gov Exogenous cytokinin application has also been shown to increase flower number in several other species, highlighting a conserved function of this plant hormone. nih.gov

Enhancement of Fruit Size and Quality

This compound, often in combination with gibberellins (B7789140), has been widely documented to enhance both the size and quality of fruits in various horticultural crops. This enhancement is a result of its influence on fundamental cellular processes during fruit development, primarily cell division and, to a lesser extent, cell expansion.

In apples, the application of a mixture containing this compound and gibberellins (GA4+7) has been shown to increase fruit weight and length. ashs.org This treatment can lead to a more elongated fruit shape, a desirable characteristic in some cultivars like 'Delicious'. ashs.org The increase in fruit size is often independent of a thinning effect, suggesting a direct stimulation of fruit growth. core.ac.uk Research on 'McIntosh' apples has shown that this compound increases fruit size and flesh firmness by stimulating cell division. core.ac.uk

Similar results have been observed in other fruits. In hot peppers, a commercial preparation of this compound plus GA4+7 significantly increased yield, which was associated with a significant increase in fruit fresh weight and length. scialert.net It is hypothesized that this effect is due to increased cell division, leading to improved fruit sink capacity. scialert.net In pears, while the effect on fruit size can be variable, some studies have shown that this compound can improve fruit size, particularly in cultivars that tend to produce smaller fruit. tandfonline.comcabidigitallibrary.org

The quality of fruits can also be positively impacted. In 'Akca' pears, treatment with this compound resulted in higher soluble solids content (SSC) without negatively affecting fruit pH. cabidigitallibrary.org However, it can also influence fruit color, with higher rates of application sometimes resulting in darker, greener, and less yellow fruit. cabidigitallibrary.org

It is important to note that the effectiveness of this compound in enhancing fruit size and quality can be influenced by factors such as the specific cultivar, the concentration used, and the timing of application.

Table 1: Effect of this compound on Fruit Characteristics

| Crop | Treatment | Effect on Fruit Weight | Effect on Fruit Dimensions | Effect on Quality | Reference |

|---|---|---|---|---|---|

| Apple (cv. Red Delicious) | GA4+7 + 6-benzyladenine | Increased | Increased length and diameter | - | ijmfmap.in |

| Apple (cv. Spartan) | GA4+7 + 6-benzyladenine | Increased | Increased length/diameter ratio | Reduced acidity, no effect on firmness or soluble solids | ashs.org |

| Hot Pepper | BA + GA4+7 | Increased | Increased length | - | scialert.net |

| Pear (cv. Akca) | 100 ppm BA | Increased by 11.3% | - | Higher soluble solids content | cabidigitallibrary.org |

| Pear (cv. Spadona and Coscia) | 6-BA | Increased | - | - | tandfonline.com |

Effect on Fruit Thinning and Subsequent Return Bloom

This compound is utilized in horticulture as a chemical thinning agent, particularly in apple production. The process of thinning, or reducing the number of fruitlets on a tree, is crucial for improving the size and quality of the remaining fruit and for promoting a consistent crop load from year to year by encouraging "return bloom."

Post-bloom applications of this compound have been shown to effectively thin young fruitlets of 'Empire' apple trees, often as well as or better than other chemical thinners. ashs.org A key advantage of this compound is its ability to increase the weight of the remaining fruit more effectively than some other thinning agents. ashs.org This is partly due to the reduced competition for resources among the fewer fruits, but also because this compound can directly stimulate cell division in the developing fruit. core.ac.ukresearchgate.net

The effectiveness of this compound as a thinning agent can be influenced by the timing of application. While it can be effective over a range of developmental stages, maximum thinning response is often observed when applied at a specific fruitlet diameter. core.ac.ukresearchgate.net

A significant benefit of successful fruit thinning is the promotion of return bloom, which is the formation of flower buds for the following season. By reducing the crop load in the current year, the tree can allocate more resources to vegetative growth and the development of reproductive structures for the next year. Studies have shown that this compound can increase return bloom as much as or more than other commonly used thinning chemicals. core.ac.ukashs.org However, in some cases, particularly when used in combination with gibberellins, it may have a negative effect on return bloom. tandfonline.com

The mechanism by which this compound induces fruitlet abscission is not fully understood but is thought to involve hormonal signaling pathways that lead to the separation of the fruitlet from the tree.

Contribution to Increased Seed Production (e.g., Spinach, Jatropha curcas)

This compound has demonstrated a significant capacity to increase seed production in various plant species, including the biofuel crop Jatropha curcas and likely has implications for seed crops like spinach. This enhancement of seed yield is a direct consequence of its effects on flowering, fruit set, and seed development.

In Jatropha curcas, a plant that naturally has a low female-to-male flower ratio, the application of this compound has a profound impact. cas.cn It not only increases the total number of flowers per inflorescence but also significantly increases the proportion of female flowers. cas.cn Furthermore, it can induce the formation of bisexual flowers, which are not typically found in control plants. cas.cn This shift in floral sex expression directly leads to a higher potential for fruit and subsequent seed production. One study reported that treatment with this compound resulted in a 4.5-fold increase in fruit number and a 3.3-fold increase in final seed yield. cas.cn This was attributed to the greater number of female flowers and the newly induced bisexual flowers in the treated inflorescences. cas.cn

The application of this compound has also been shown to improve yield-attributing characters and seed filling percentage, likely by ensuring that the source of assimilates is not a limiting factor. phytojournal.com In other oilseed crops, this compound application has been linked to increased seed yield through a cumulative effect on yield components such as the number of fruits and the number of seeds per fruit. phytojournal.com

While specific research on spinach is less prevalent in the provided context, the fundamental role of cytokinins in promoting cell division and sink strength suggests a high potential for increasing seed production in this crop as well. The principles observed in Jatropha and other seed-bearing plants, where this compound enhances the reproductive capacity of the plant, are likely transferable to other species where seed yield is a primary objective.

Impact on Seed Endosperm Cell Number and Filling

This compound plays a crucial role in determining seed size and weight by influencing the development of the endosperm, the nutritive tissue that supports embryo growth. Its primary impact is on increasing the number of endosperm cells through the stimulation of cell division, which in turn establishes a greater sink capacity for accumulating storage compounds.

In maize, the application of this compound at the tasseling stage has been shown to significantly increase the number of kernel endosperm cells by 6.2-40.4%. researchgate.net This leads to a higher grain filling rate and ultimately, a greater kernel weight. researchgate.net The endosperm contributes to approximately 80% of the final kernel weight in maize, highlighting the importance of maximizing its size. researchgate.net Studies have shown that this compound application can improve the grain filling process in maize under dense planting conditions by enhancing the activities of key enzymes involved in starch synthesis and by altering the levels of endogenous hormones in the grains. mdpi.com

Similarly, in rice, cytokinin levels are known to regulate endosperm cell number and cell division activity. nih.gov While both superior and inferior grains on a panicle are influenced by phytohormones, they exhibit differential sensitivity. Exogenous application of this compound in combination with abscisic acid can regulate grain filling through transcriptomic changes related to the cell cycle. nih.gov

In wheat, cytokinin has a stimulatory effect on endosperm cell number, which is positively correlated with grain filling and grain weight. frontiersin.org The application of this compound can accelerate the grain filling rate, contributing to improved grain weight. mdpi.com

The mechanism behind this effect is the promotion of cell proliferation during the early stages of seed development. Higher levels of cytokinins like zeatin riboside (a naturally occurring cytokinin) are associated with enhanced sink capacity and strength by stimulating endosperm cell proliferation and growth. mdpi.com By increasing the number of cells in the endosperm, this compound effectively creates a larger storage reservoir, which, when coupled with an adequate supply of photoassimilates, results in heavier and better-filled seeds.

Table 2: Impact of this compound on Seed Development

| Crop | Treatment | Effect on Endosperm | Effect on Grain Filling | Resulting Effect on Yield | Reference |

|---|---|---|---|---|---|

| Maize | 6-benzyladenine at tasseling | Increased cell number by 6.2-40.4% | High grain filling rate | Increased grain yield by 2.9-16.0% | researchgate.net |

| Maize (under dense planting) | 6-benzyladenine | - | Accelerated grain filling rate | Increased grain weight | mdpi.com |

| Rice | 6-benzyladenine + Abscisic acid | Regulates cell cycle-related transcriptomic changes | - | Improved grain weight | nih.gov |

| Wheat | 6-benzylaminopurine (B1666704) | Stimulatory effect on endosperm cell number | Positive effect | Improved grain weight | frontiersin.org |

Abiotic Stress Acclimation and Tolerance

This compound, as a synthetic cytokinin, has been shown to play a significant role in helping plants acclimate and tolerate various abiotic stresses, including drought, waterlogging, and salinity. Its application can mitigate the negative impacts of these environmental challenges on plant growth and development.

The mechanism of action often involves the regulation of oxidative stress. Abiotic stresses typically lead to the overproduction of reactive oxygen species (ROS), which can cause cellular damage. This compound can help alleviate this by enhancing the plant's antioxidant defense system. For instance, in maize seedlings under waterlogging stress, exogenous application of this compound improved tolerance by mitigating oxidative stress and upregulating the ascorbate-glutathione cycle, a key pathway for ROS scavenging. frontiersin.orgnih.gov

In tall fescue subjected to drought stress, this compound application was found to ameliorate the stress response by influencing biochemical pathways and the expression of strigolactone-signaling genes. researchgate.net It is thought to be associated with regulated root growth for better water absorption, synthesis of photosynthetic proteins and chlorophyll, and suppression of leaf senescence. researchgate.net

Contribution to Enhanced Plant Stress Resistance

This compound (also known as 6-Benzyladenine or 6-BAP), a synthetic cytokinin, plays a significant role in bolstering plant resilience against a variety of abiotic stressors. frontiersin.orgnih.gov Research across numerous plant species has demonstrated its efficacy in improving tolerance to conditions such as high salinity, drought, and waterlogging. frontiersin.orgnotulaebotanicae.rofrontiersin.org The application of this compound helps plants maintain growth and development even when faced with adverse environmental conditions that would typically inhibit their progress. frontiersin.orgnih.gov

Under salinity stress, foliar application of this compound has been shown to promote the growth of faba beans (Vicia faba L.), leading to enhanced fresh and dry biomass of both roots and shoots. notulaebotanicae.ronotulaebotanicae.ro It aids in balancing mineral homeostasis, which is often disrupted by high salt concentrations in the soil. notulaebotanicae.ronotulaebotanicae.ro Similarly, in crops like soybean (Glycine max L. Merr.), wheat, and maize, this compound has been identified as a key regulator in drought resistance mechanisms. frontiersin.orgnih.gov Its application can lead to improved photosynthetic rates and stomatal conductance, ultimately reducing yield losses associated with water scarcity. frontiersin.org Studies on wheat have shown that plants treated with benzyladenine under drought conditions exhibited significantly improved photosynthetic attributes and water status. psu.edu

Table 1: Effect of this compound on Plant Growth Parameters under Abiotic Stress

| Plant Species | Stress Condition | Observed Effect of this compound Application | Reference |

|---|---|---|---|

| Faba Bean (Vicia faba L.) | Salinity | Enhanced root-shoot fresh and dry biomass. notulaebotanicae.ronotulaebotanicae.ro | notulaebotanicae.ronotulaebotanicae.ro |

| Soybean (Glycine max L. Merr.) | Drought | Improved photosynthesis, stomatal conductance, and transpiration rates; reduced yield losses by up to 46%. frontiersin.org | frontiersin.org |

| Maize (Zea mays L.) | Waterlogging | Reduced growth injuries; greater leaf area, shoot height, and dry weight compared to non-sprayed plants. frontiersin.org | frontiersin.org |

| Wheat (Triticum aestivum L.) | Drought | Significantly improved photosynthetic attributes and water status. psu.edu | psu.edu |

Mitigation of Oxidative Stress Responses

A primary mechanism through which this compound confers stress tolerance is by mitigating oxidative stress. Abiotic stresses trigger the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), which can cause significant damage to cellular components. nih.govnih.govmdpi.com This leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately compromising cell integrity and function. nih.govmdpi.com

This compound has been shown to effectively counteract these detrimental effects. In maize leaves pretreated with this compound, it retarded the degradation of chlorophyll and carotenoids induced by the herbicide paraquat, a known oxidative stress inducer. d-nb.info A key indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. nih.gov Studies have consistently shown that the application of this compound leads to a reduction in MDA accumulation in plants under various stresses, including salinity, waterlogging, and heavy metal toxicity. frontiersin.orgnotulaebotanicae.ronih.gov For instance, in waterlogged maize seedlings, this compound pretreatment significantly reduced MDA concentration and relative electrical conductivity, both of which are markers for cell membrane damage. nih.gov

By reducing the accumulation of ROS and the subsequent oxidative damage, this compound helps maintain membrane stability and protects vital cellular machinery, allowing the plant to better withstand the stressful environment. notulaebotanicae.ronih.gov This protective action is crucial for cell survival and the continuation of essential physiological processes under adverse conditions. mdpi.com

Table 2: Impact of this compound on Oxidative Stress Markers

| Plant Species | Stress Condition | Effect on Oxidative Stress Markers | Reference |

|---|---|---|---|

| Faba Bean (Vicia faba L.) | Salinity | Reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. notulaebotanicae.ro | notulaebotanicae.ro |

| Maize (Zea mays L.) | Paraquat-induced | Retarded decreases in chlorophyll and carotenoid content. d-nb.info | d-nb.info |

| Maize (Zea mays L.) | Waterlogging | Decreased concentrations of superoxide anion radicals, hydrogen peroxide (H₂O₂), and MDA; reduced relative electrical conductivity (REC%). nih.gov | nih.gov |

| Rapeseed | Cadmium and Uranium | Reduced MDA and H₂O₂ levels. frontiersin.org | frontiersin.org |

Modulation of Antioxidant Systems (e.g., Ascorbate-Glutathione Cycle)

The mitigation of oxidative stress by this compound is directly linked to its ability to modulate the plant's endogenous antioxidant defense systems. notulaebotanicae.ro Plants possess a complex network of enzymatic and non-enzymatic antioxidants to scavenge ROS. nih.govmdpi.comnih.gov this compound treatment has been found to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX). notulaebotanicae.rod-nb.infomdpi.com

A critical component of this defense network is the Ascorbate-Glutathione (AsA-GSH) cycle, a major pathway for detoxifying hydrogen peroxide. frontiersin.orgplos.orgwikipedia.org This cycle involves the sequential oxidation and reduction of ascorbate (AsA) and glutathione (B108866) (GSH), catalyzed by enzymes like APX, monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione reductase (GR). frontiersin.orgwikipedia.org Research has shown that this compound upregulates the AsA-GSH cycle to enhance stress tolerance. frontiersin.org In waterlogged maize seedlings, the application of this compound increased the activity of APX, GR, MDHAR, and DHAR. frontiersin.org This enhanced enzymatic activity helps maintain high ratios of the reduced forms of ascorbate and glutathione (AsA/DHA and GSH/GSSG), which is crucial for efficient ROS scavenging and maintaining cellular redox homeostasis. frontiersin.orgnih.gov By boosting both enzymatic and non-enzymatic components of the antioxidant system, this compound equips plants with a more robust defense against the damaging effects of oxidative stress. frontiersin.orgnih.gov

Table 3: Influence of this compound on Antioxidant Enzyme Activity and AsA-GSH Cycle Components

| Plant/System | Stress Condition | Observed Effect on Antioxidant System | Reference |

|---|---|---|---|

| Faba Bean (Vicia faba L.) | Salinity | Increased enzymatic activity of superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX). notulaebotanicae.ro | notulaebotanicae.ro |

| Maize (Zea mays L.) | Paraquat-induced | Significantly increased SOD and POD activity. d-nb.info | d-nb.info |

| Maize (Zea mays L.) | Waterlogging | Upregulated the AsA-GSH cycle by increasing the activity of APX, glutathione reductase (GR), monodehydroascorbate reductase (MDHAR), and dehydroascorbate reductase (DHAR). frontiersin.org | frontiersin.org |

| Chinese Flowering Cabbage | Postharvest Storage | Significantly higher CAT and SOD activities compared to control. mdpi.com | mdpi.com |

Role in Adaptation to Water Stress and Fluctuating Nutrient Availability

This compound is instrumental in helping plants adapt to the challenges of water stress and variable nutrient supplies. During periods of drought, its application can improve plant water status and enhance the accumulation of compatible solutes, or osmolytes, such as proline and soluble sugars. psu.eduresearchgate.net These molecules help in osmotic adjustment, allowing plant cells to maintain turgor and water potential gradients necessary for water uptake, even when soil moisture is limited. researchgate.net For instance, in groundnut cultivars under water deficit, seed soaking with benzyladenine stimulated the accumulation of proline and soluble sugars, which is believed to alleviate the adverse effects of water stress. researchgate.net

Cytokinins like this compound are integral to the plant's signaling network that responds to the availability of water and nutrients. frontiersin.org They can modulate root and shoot architecture to optimize resource acquisition. frontiersin.org Furthermore, under stress conditions like high salinity, this compound helps maintain ion homeostasis by improving the absorption and translocation of essential minerals. notulaebotanicae.ronotulaebotanicae.ro This is crucial because nutrient availability is often compromised under stress. mdpi.com Soil factors like pH and moisture content heavily influence the solubility and uptake of nutrients. cropnuts.cominternationalscholarsjournals.comfrontiersin.org By regulating transport processes and potentially influencing the root-zone environment, this compound can help plants cope with fluctuating nutrient levels, ensuring that metabolic processes are sustained during periods of environmental challenge. notulaebotanicae.ronih.gov

Hormonal Cross Talk and Synergistic/antagonistic Interactions

Interactions with Auxins

The balance between cytokinins, such as 7-Benzyladenine, and auxins is a cornerstone of plant developmental regulation, with their ratio often determining the fate of cell differentiation and organ formation. pnas.orgwikipedia.org

Molecular studies reveal a reciprocal regulation where these hormones influence each other's signaling and biosynthesis pathways. bohrium.com For instance, auxin can repress the expression of cytokinin response factors like ARR7 and ARR15, while cytokinin promotes their expression. researchgate.net Conversely, cytokinin can modulate auxin signaling; in potato plants, cytokinin was found to antagonize auxin signaling at low sucrose (B13894) levels but positively regulate it at high sucrose levels. bohrium.comnih.gov This interplay is organ-specific and context-dependent. bohrium.comnih.gov In the root apical meristem, auxin promotes cell division by mediating the degradation of inhibitor proteins (SHY2), while cytokinin stabilizes these proteins, thereby promoting cell differentiation. researchgate.netnih.gov This antagonistic action helps maintain the balance between cell division and differentiation, which is essential for proper root development. researchgate.netnih.gov Similarly, in lateral root formation, auxin acts as a stimulator, while cytokinins like 6-benzylaminopurine (B1666704) (BAP) are inhibitory. nih.govfrontiersin.org

Table 1: Influence of Auxin/Cytokinin Interaction on Plant Development

| Developmental Process | High Auxin / Low Cytokinin Ratio | Low Auxin / High Cytokinin Ratio | Key Molecular Interactors | References |

|---|---|---|---|---|

| In Vitro Organogenesis | Promotes root formation | Promotes shoot bud formation | - | pnas.orgwikipedia.org |

| Root Apical Meristem | Maintains cell division | Promotes cell differentiation | SHY2, PIN proteins | researchgate.netnih.gov |

| Lateral Root Formation | Stimulates initiation | Inhibits initiation and emergence | - | nih.govfrontiersin.org |

| Axillary Bud Growth | Inhibits growth (apical dominance) | Stimulates outgrowth | - | wikipedia.orgresearchgate.net |

Interactions with Gibberellins (B7789140) (GAs)

This compound often works synergistically with gibberellins, particularly the combination of Gibberellin A4 and A7 (GA4+7), to enhance various aspects of plant growth, yield, and produce quality. ontario.ca

The application of this compound in combination with GA4+7 is a widely used practice to improve fruit characteristics, especially in apples. ontario.ca This mixture has been shown to increase fruit weight, diameter, and length. dergipark.org.tr In 'Starkrimson Delicious' apples, combined applications of BA and GA4+7 resulted in a significant increase in fruit weight, with average increases of 12% and 20% at different concentrations. ashs.org Similarly, in 'Fuji' apples, treatments with BA+GA4+7 increased fruit weight, diameter, and the percentage of first-class fruits. dergipark.org.tr

Table 2: Effects of Combined this compound (BA) and GA4+7 Application

| Crop | Observed Effect | Quantitative Finding | References |

|---|---|---|---|

| Apple ('Starkrimson Delicious') | Increased fruit weight | +12-20% average weight increase | ashs.org |

| Apple ('Fuji') | Increased fruit weight and size | Significantly increased fruit weight, diameter, and length | dergipark.org.tr |

| Apple ('Spartan') | Increased fruit weight and length | Treatments increased fruit weight and length/diameter ratio | ashs.org |

| Cucumber ('Tempo') | Increased yield and yield components | Significantly increased fruit number, yield, and mean fruit weight | buan.ac.bw |

| Sugarcane | Increased yield and sucrose content | +11-22% increase in yield; +3-6% increase in sucrose | ku.ac.ke |

The combination of this compound and GA4+7 has pronounced effects on specific developmental outcomes. A primary application is the enhancement of fruit size and shape in apples. researchgate.net The treatment is known to increase the length-to-diameter (L/D) ratio, resulting in more elongated, "typy" fruit, which is a desirable characteristic for cultivars like 'Red Delicious'. ashs.orgresearchgate.net This effect is achieved by stimulating cell division and elongation. ontario.cadergipark.org.tr In 'Starkrimson Delicious' apples, BA + GA4+7 treatments effectively increased fruit length and the L/D ratio without altering the diameter. ashs.org

In other plants, these hormones influence vegetative growth. Gibberellins are known to promote stem elongation and cell division. savemyexams.com In sugarcane, the application of GA4+7 and 6-BA induced tillering, increased plant height, and lengthened internodes. ku.ac.ke However, in some contexts, GA4+7 applications can cause undesirable stem elongation, such as in the production of Easter lilies as potted plants. ashs.org In this case, the cytokinin component (BA) is crucial for preventing leaf yellowing, while the gibberellin component, though also effective against chlorosis, can lead to excessive height. ashs.org

This compound, often in synergy with GA4+7, is highly effective at delaying leaf senescence and preventing chlorosis (yellowing). This is particularly valuable in ornamental horticulture for extending the shelf life and maintaining the aesthetic quality of plants like lilies. plantgrower.orgicm.edu.plbibliotekanauki.pllublin.pl Foliar sprays of BA and GA4+7 can alleviate post-production leaf senescence in Easter lilies, with the combination product being reported as most effective. plantgrower.org

Research on Easter lilies showed that both GA4+7 and BA are effective in preventing leaf chlorosis, but GA4+7 is the more critical ingredient for this purpose on a concentration basis. ashs.org In one study, untreated lily plants had 21% senescent leaves at harvest, while those treated with a BA + GA4+7 mixture averaged only 3% to 9% senescent leaves. plantgrower.org The combined treatment also considerably delayed leaf senescence in cut Lilium 'Alma Ata' stems, improving vase life. icm.edu.pllublin.pl

Interactions with Abscisic Acid (ABA)

This compound can act antagonistically with abscisic acid (ABA), a hormone primarily associated with stress responses and senescence. While exogenous ABA application can protect plants from drought stress, it often induces undesirable side effects like leaf chlorosis. ashs.orgashs.org